molecular formula C10H15ClN2O2 B1490488 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one CAS No. 1018304-01-2

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one

Cat. No.: B1490488
CAS No.: 1018304-01-2
M. Wt: 230.69 g/mol
InChI Key: MXJFVNXNBRKHFW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one (CAS: 1018304-01-2) is a synthetic small molecule with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol . Its structure features a piperazine ring substituted at the 4-position with a cyclopropanecarbonyl group and a 2-chloroethanone moiety at the 1-position. The compound is utilized as a versatile building block in medicinal chemistry, particularly for the development of pharmacologically active agents targeting piperazine-related pathways .

Properties

IUPAC Name

2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJFVNXNBRKHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one typically involves the reaction of chloroacetyl chloride with cyclopropylcarbonylpiperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of biological systems and pathways.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, leading to the modulation of biological pathways and the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Compound Name (CAS Number) Substituent on Piperazine/Piperidine Ring Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound (1018304-01-2) Cyclopropanecarbonyl Chloroethanone, Piperazine, Cyclopropane C₁₀H₁₅ClN₂O₂ 230.69
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl Chloroethanone, Piperazine, Phenyl C₁₂H₁₄ClN₂O 237.71
2-Chloro-1-(4-(pyrimidin-2-yl)phenylpiperazin-1-yl)ethan-1-one Pyrimidin-2-ylphenyl Chloroethanone, Piperazine, Pyrimidine C₁₆H₁₆ClN₅O 337.79
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one (4593-20-8) Methylpiperidine Chloroethanone, Piperidine, Methyl C₈H₁₄ClNO 175.65
2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone hydrochloride Isopropylpiperazine Chloroethanone, Piperazine, Isopropyl C₉H₁₈Cl₂N₂O 241.69 (free base)
Key Observations:
  • Cyclopropane vs.
  • Piperazine vs. Piperidine : Piperidine derivatives (e.g., 4-methylpiperidine in ) lack the second nitrogen in the ring, reducing hydrogen-bonding capacity and altering basicity.
Reaction Efficiency:
  • Yields vary significantly (e.g., 45% for pyrimidinyl derivatives vs. 85% for phenyl analogues ), likely due to steric hindrance from bulkier substituents.

Physicochemical Properties

Property Target Compound 4-Phenyl Derivative 4-Pyrimidinyl Derivative 4-Methylpiperidine
Molecular Weight 230.69 237.71 337.79 175.65
Polar Surface Area ~50 Ų ~45 Ų ~85 Ų ~30 Ų
LogP (Predicted) 1.2–1.5 2.0–2.3 1.8–2.2 0.8–1.2
  • Cyclopropane Impact : The cyclopropane group in the target compound increases hydrophobicity (LogP ~1.5) compared to methylpiperidine (LogP ~1.0) but less than aromatic derivatives (LogP ~2.0–2.3).
  • Hydrogen Bonding : Pyrimidinyl derivatives exhibit higher polar surface areas due to nitrogen-rich aromatic systems .

Biological Activity

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one, known by its CAS number 1018304-01-2, is a compound of interest due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview.

The molecular formula of this compound is C10H15ClN2O2, with a molar mass of 230.69 g/mol. The compound features a chloro group and a piperazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular Formula C10H15ClN2O2
Molar Mass 230.69 g/mol
CAS Number 1018304-01-2

Biological Activity

The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly in the realm of medicinal chemistry.

Anticancer Activity

Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. The structural similarity of this compound to known kinase inhibitors suggests potential efficacy against cancer cell lines. For instance, studies on related piperazine compounds have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism involves the interaction with specific kinases, leading to altered signaling pathways that promote apoptosis in cancer cells. The presence of the cyclopropanecarbonyl group may enhance binding affinity to targets involved in tumor progression.

Case Studies

Several studies have investigated the biological effects of piperazine-derived compounds similar to this compound:

  • Inhibition of CDK4/6 : A study demonstrated that piperazine derivatives could selectively inhibit CDK4/6, which are crucial for cell cycle regulation in cancer cells. The inhibition led to reduced proliferation in various tumor models .
  • PARP Inhibition : Another research highlighted that modifications in piperazine structures could lead to effective PARP inhibitors, which are important in the treatment of BRCA-mutated cancers. The structural features similar to those in this compound suggest it may also exhibit similar inhibitory effects .

Research Findings

Recent findings indicate that compounds with similar structures have shown promising results in preclinical studies:

Study ReferenceBiological ActivityObservations
CDK4/6 InhibitionSignificant reduction in tumor growth in vitro and in vivo models.
PARP InhibitionLow nanomolar IC50 values against PARP isoforms; selective for BRCA-mutant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one
Reactant of Route 2
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2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one

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